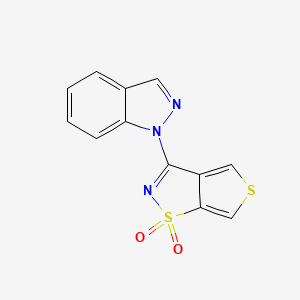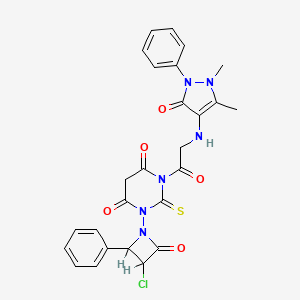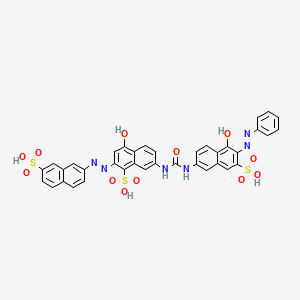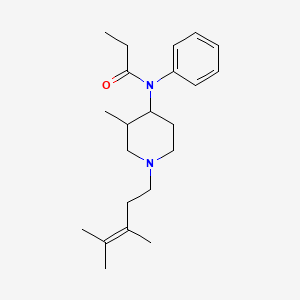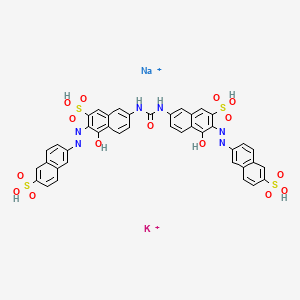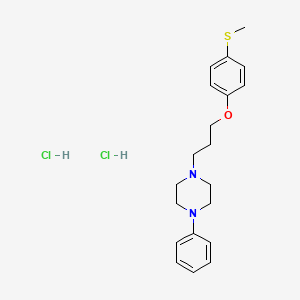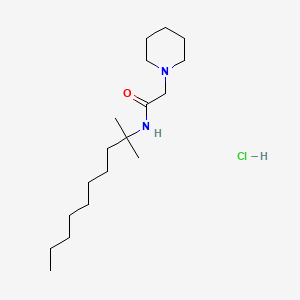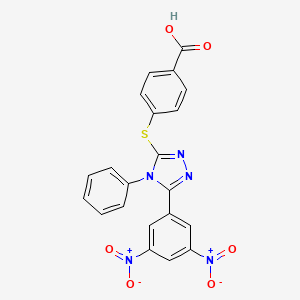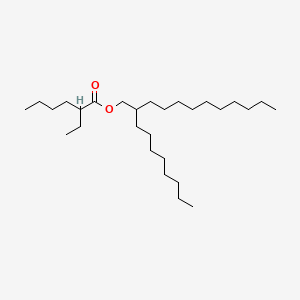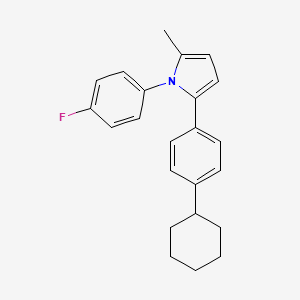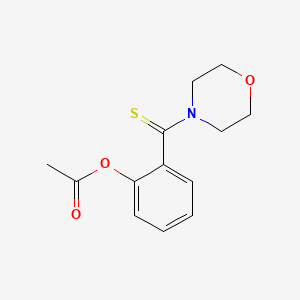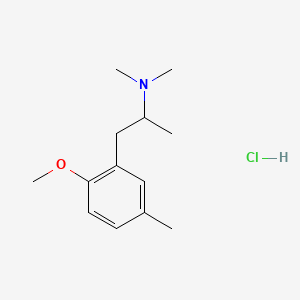
Phenethylamine, 2-methoxy-N,N,alpha,5-tetramethyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-N,N,alpha,5-tetramethylphenethylamine hydrochloride is a synthetic compound belonging to the phenethylamine class. Phenethylamines are known for their stimulant effects on the central nervous system, often resulting in increased monoaminergic transmission . This compound is structurally similar to other psychoactive substances and is often studied for its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N,N,alpha,5-tetramethylphenethylamine hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Alkylation: Introduction of the methoxy group via alkylation of a phenol derivative.
Amidation: Formation of the amine group through amidation reactions.
Methylation: Introduction of methyl groups to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Advanced techniques such as continuous flow chemistry may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N,N,alpha,5-tetramethylphenethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Methoxy-N,N,alpha,5-tetramethylphenethylamine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its effects on cellular processes and neurotransmitter systems.
Medicine: Investigated for potential therapeutic applications, including its psychoactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-N,N,alpha,5-tetramethylphenethylamine hydrochloride involves its interaction with various molecular targets:
Serotonin Receptors: Acts as an agonist at serotonin receptors, particularly 5-HT1A and 5-HT2A, leading to altered neurotransmission.
Monoamine Transporters: Inhibits the reuptake of monoamines, increasing their availability in the synaptic cleft.
Pathways: Modulates signaling pathways involved in mood regulation, perception, and cognition.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): Known for its potent psychoactive effects and rapid onset.
5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT): Another psychoactive compound with similar structural features.
Uniqueness
2-Methoxy-N,N,alpha,5-tetramethylphenethylamine hydrochloride is unique due to its specific substitution pattern, which may result in distinct pharmacological properties compared to other phenethylamines. Its unique structure allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications .
Properties
CAS No. |
93309-52-5 |
|---|---|
Molecular Formula |
C13H22ClNO |
Molecular Weight |
243.77 g/mol |
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-N,N-dimethylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C13H21NO.ClH/c1-10-6-7-13(15-5)12(8-10)9-11(2)14(3)4;/h6-8,11H,9H2,1-5H3;1H |
InChI Key |
BJRYPXCKNKPSEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CC(C)N(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


